molecular formula C12H16N2O B183631 3-(4-aminophenyl)-N-cyclopropylpropanamide CAS No. 698992-37-9

3-(4-aminophenyl)-N-cyclopropylpropanamide

Cat. No.: B183631
CAS No.: 698992-37-9
M. Wt: 204.27 g/mol
InChI Key: ZFQIJCPXBCHLEE-UHFFFAOYSA-N
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Description

Overview of the Propanamide Structural Motif in Drug Discovery

The propanamide structure is a common feature in a variety of pharmacologically active compounds. Propanamides are a class of carboxamides with the general structure R-C(=O)N(R')-CH2CH3. This motif is valued in drug design for its ability to form hydrogen bonds and participate in various intermolecular interactions, which can contribute to the binding affinity of a drug to its target receptor.

The versatility of the propanamide scaffold allows for the introduction of diverse substituents at multiple positions, enabling the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This adaptability has led to the incorporation of the propanamide motif into a wide range of therapeutic agents, including those with anticancer and anti-inflammatory properties. For instance, the development of 7-propanamide benzoxaboroles has shown potent activity against ovarian cancer cells. nih.gov

Research Trajectory of Aminophenyl-Containing Compounds

The aminophenyl group, particularly the 4-aminophenyl moiety, is a key structural component in many biologically active molecules. The presence of an amino group on a phenyl ring can significantly influence a compound's electronic properties and its ability to interact with biological targets.

Historically, aminophenyl-containing compounds have been investigated for a wide array of therapeutic applications. For example, the 4-aminophenol (B1666318) moiety is a crucial component of fenretinide, a synthetic retinoid with chemopreventive and antiproliferative properties. nih.gov Research has shown that the antiproliferative potencies of some alkylaminophenols are related to their alkyl chain lengths. nih.gov Furthermore, aminophenyl derivatives have been synthesized and evaluated for their antimicrobial and antidiabetic activities. nih.gov The versatility of the aminophenyl group is also demonstrated in its use in the development of Schiff bases, which are condensation products of primary amines with carbonyl compounds and have shown a range of biological activities. nih.gov

Rationale for Investigating 3-(4-aminophenyl)-N-cyclopropylpropanamide

Given the established importance of the propanamide and aminophenyl motifs in drug discovery, the investigation of this compound is a logical step in the exploration of new chemical space for potential therapeutic agents. The combination of these two key structural features, along with the addition of a cyclopropyl (B3062369) group, suggests a number of potential research avenues.

The cyclopropyl group is a small, rigid ring that can introduce conformational constraint into a molecule. This can be advantageous in drug design as it can lock the molecule into a specific conformation that is optimal for binding to a biological target, potentially increasing potency and selectivity. The cyclopropyl group can also influence a compound's metabolic stability by blocking sites that are susceptible to enzymatic degradation.

The rationale for investigating this specific compound likely stems from a hypothesis-driven approach, where the combination of these three structural components is predicted to result in a molecule with desirable pharmacological properties. The aminophenyl group provides a key interaction point, the propanamide linker offers a flexible yet stable scaffold, and the cyclopropyl group introduces conformational rigidity and metabolic stability.

While direct research on this compound is not yet prevalent in the public domain, its structural components are well-represented in a variety of biologically active compounds. This suggests that the compound may be a subject of ongoing research in areas such as oncology, inflammation, or infectious diseases. Future studies will be necessary to fully elucidate the chemical and biological properties of this promising molecule.

Properties

IUPAC Name

3-(4-aminophenyl)-N-cyclopropylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-2,4-5,11H,3,6-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQIJCPXBCHLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363657
Record name 3-(4-aminophenyl)-N-cyclopropylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698992-37-9
Record name 4-Amino-N-cyclopropylbenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698992-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-aminophenyl)-N-cyclopropylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Aminophenyl N Cyclopropylpropanamide and Its Analogues

Direct Amide Bond Formation Strategies

The final and crucial step in the synthesis of 3-(4-aminophenyl)-N-cyclopropylpropanamide is the formation of the amide bond between 3-(4-aminophenyl)propanoic acid and cyclopropylamine. This transformation is typically achieved through the use of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Coupling Reactions Utilizing Carboxylic Acid and Amine Precursors

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires activation of the carboxylic acid. A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages in terms of reaction efficiency, suppression of side reactions, and compatibility with various functional groups.

Commonly employed coupling reagents for the synthesis of amides from carboxylic acids and amines include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve yields and reduce racemization. Phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. nih.gov

In a typical procedure, the 3-(4-aminophenyl)propanoic acid would be dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). The coupling reagent and any additives are then added, followed by the cyclopropylamine. A non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often included to neutralize the acid formed during the reaction. nih.gov

A representative reaction is the EDC/HOBt mediated coupling. Here, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an active ester, which is less prone to side reactions and racemization. This active ester is then readily attacked by cyclopropylamine to furnish the desired amide product.

Optimization of Reaction Conditions and Reagents

The efficiency of the amide coupling reaction is highly dependent on the choice of reagents, solvent, temperature, and reaction time. Optimization of these parameters is crucial for maximizing the yield and purity of this compound.

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling Reagent Additive Base Common Solvents Key Advantages
EDC HOBt, HOAt DIPEA, TEA DMF, DCM Water-soluble byproducts, mild conditions.
DCC HOBt, HOAt DIPEA, TEA DCM, THF Inexpensive, effective.
HATU None DIPEA, TEA DMF High efficiency, low racemization. researchgate.net

For the coupling of an arylacetic acid derivative with an amine, HATU in the presence of DIPEA in DMF at room temperature is often a highly effective combination, leading to high yields with minimal side product formation. researchgate.net The choice of solvent can also play a significant role. While DMF is a common choice due to its excellent solvating properties, greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) are being explored.

Temperature control is also important. Most coupling reactions are initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. The reaction progress is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Synthesis of Key Intermediates for the 3-(4-aminophenyl)propyl Scaffold

The synthesis of the target molecule relies on the availability of the key intermediate, 3-(4-aminophenyl)propanoic acid. This intermediate can be prepared through various synthetic routes, often starting from commercially available precursors.

Preparation of 3-(4-aminophenyl)propanoic Acid Derivatives

A common and efficient method for the synthesis of 3-(4-aminophenyl)propanoic acid involves the preparation of its nitro-analogue, 3-(4-nitrophenyl)propanoic acid, followed by a reduction of the nitro group.

One route to 3-(4-nitrophenyl)propanoic acid starts from 4-nitrobenzaldehyde. A Knoevenagel condensation of 4-nitrobenzaldehyde with malonic acid in the presence of a base like pyridine or piperidine yields 4-nitrocinnamic acid. Subsequent catalytic hydrogenation of the carbon-carbon double bond, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst, affords 3-(4-nitrophenyl)propanoic acid.

The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents. A common laboratory method is the use of tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). Alternatively, catalytic hydrogenation with Pd/C can also be employed under slightly more forcing conditions than the double bond reduction. Iron powder in acetic acid is another effective and economical method for this transformation.

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

Reagent Solvent Conditions Advantages
SnCl₂·2H₂O Ethanol, Ethyl Acetate Reflux High yield, reliable.
H₂, Pd/C Ethanol, Methanol Room temperature, atmospheric pressure Clean reaction, high yield.
Fe, NH₄Cl Ethanol/Water Reflux Inexpensive, effective.

Functionalization of the Aromatic Ring and Alkyl Chain

The 3-(4-aminophenyl)propyl scaffold allows for further functionalization on both the aromatic ring and the alkyl chain, leading to the synthesis of a variety of analogues.

The aromatic amine group can be a handle for various transformations. For instance, it can undergo diazotization followed by Sandmeyer reactions to introduce a range of substituents such as halogens, cyano, or hydroxyl groups. N-alkylation or N-acylation of the amino group provides another avenue for diversification.

Functionalization of the alkyl chain can be achieved at the α-carbon (the carbon adjacent to the carbonyl group). Deprotonation of the α-carbon with a strong base like lithium diisopropylamide (LDA) generates an enolate, which can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at this position.

Comparative Analysis of Synthetic Efficiency and Yields

A common approach is the use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization in chiral analogues. Another effective class of coupling agents are phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), or uronium salts like HATU.

More recently, the use of propylphosphonic anhydride (T3P®) has gained traction as a highly efficient and clean coupling reagent. It is known for its broad functional group tolerance and the ease of removal of its water-soluble byproducts.

Below is a comparative table of potential amide coupling methods for the reaction between a carboxylic acid and an amine, with yields often observed in analogous reactions.

Coupling Reagent/MethodActivating AgentAdditiveTypical SolventTypical Yield (%)Remarks
Carbodiimide CouplingEDCIHOBtDichloromethane (DCM) or N,N-Dimethylformamide (DMF)80-95Widely used, byproducts can be challenging to remove.
Phosphonium Salt CouplingPyBOPHünig's base (DIPEA)DMF85-98High yields, but reagents are relatively expensive.
Uronium Salt CouplingHATUDIPEADMF90-99Very efficient and fast, but costly.
Phosphonic Anhydride CouplingT3P®Pyridine or Triethylamine (TEA)Ethyl acetate or Acetonitrile85-98Clean reaction with easy workup, cost-effective.
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride-Toluene or DCM75-90 (two steps)Harsh conditions, may not be suitable for sensitive substrates.

Yields are estimates based on analogous reactions and may vary depending on the specific substrates and reaction conditions.

Scalability Considerations for Research Applications

For the production of this compound in larger quantities for extensive research, several factors related to the scalability of the synthesis must be considered.

Safety and Handling: The use of hazardous reagents like thionyl chloride or oxalyl chloride requires stringent safety precautions, which can be more complex to implement on a larger scale. T3P® is considered a safer alternative to many other coupling reagents.

Reaction Conditions: Reactions that can be run at or near ambient temperature and pressure are generally easier and more economical to scale up. Catalytic hydrogenation for the nitro group reduction is a scalable process, although it requires specialized equipment for handling hydrogen gas.

Workup and Purification: The ease of product isolation and purification is critical for scalability. The use of T3P® is advantageous here, as its byproducts are water-soluble and can be easily removed by aqueous extraction. Chromatographic purification, while common in the laboratory, is often undesirable for large-scale production due to the cost and volume of solvents required. Therefore, developing a synthesis that yields a product that can be purified by crystallization is highly beneficial.

Atom Economy and Waste Generation: Synthetic routes with higher atom economy and less waste generation are more environmentally friendly and cost-effective on a larger scale. The choice of coupling reagent significantly impacts the amount of byproduct waste.

Considering these factors, a synthetic route starting from 3-(4-nitrophenyl)propanoic acid, followed by amide coupling with cyclopropylamine using a cost-effective and safe reagent like T3P®, and concluding with a catalytic hydrogenation to reduce the nitro group, appears to be a promising strategy for the scalable synthesis of this compound for research applications.

Biological Activities and Mechanistic Investigations of 3 4 Aminophenyl N Cyclopropylpropanamide

In Vitro Pharmacological Profiling and Target Identification

No publicly available data exists for the in vitro pharmacological profiling of 3-(4-aminophenyl)-N-cyclopropylpropanamide.

Enzyme Inhibition Assays (e.g., kinase inhibition, aromatase inhibition)

There are no published studies detailing the inhibitory activity of this compound against any enzymes, including kinases or aromatase.

Receptor Binding and Modulation Studies (e.g., dopamine transporter, GABAA receptor)

Information regarding the binding affinity or modulatory effects of this compound on receptors such as the dopamine transporter or the GABAA receptor is not available in the scientific literature.

Cell-Based Functional Assays (e.g., cell proliferation, inflammatory marker modulation)

No cell-based assay results have been published to characterize the effects of this compound on cellular functions like cell proliferation or the modulation of inflammatory markers.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for this compound remains unknown as no specific studies have been conducted.

Identification of Direct Protein Targets and Binding Affinities

There is no information available on the direct protein targets of this compound or its binding affinities to any protein.

Analysis of Downstream Signaling Pathway Modulation

As no primary targets have been identified, there is no data on the modulation of any downstream signaling pathways by this compound.

Investigations into the Nature of Ligand-Target Interactions (e.g., hydrogen bonding, hydrophobic interactions)

There is no specific information available in published research that details the ligand-target interactions of this compound. Molecular docking studies, which are crucial for understanding how a ligand binds to a protein's active site, have been performed for some related 4-aminophenyl acetamides and propanamides, particularly in the context of TRPV1 antagonism. nih.gov These studies typically analyze potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. biorxiv.org However, without experimental or computational data for this compound itself, any discussion of its specific binding modes would be purely speculative. The nature of such interactions is highly dependent on the unique three-dimensional structure of the compound and its target.

Preclinical Assessment of Biological Efficacy

Preclinical assessments, including both in vitro and in vivo studies, are fundamental to characterizing the therapeutic potential of a novel compound. Despite the existence of such research for various aminophenyl derivatives and compounds containing cyclopropane (B1198618) moieties, nih.govresearchgate.net specific data for this compound is not present in the available literature.

No in vitro studies detailing the effects of this compound on cancer cell lines or inflammatory cells have been published. Research on other novel chemical entities often involves screening against panels of human cancer cell lines (such as MCF-7 for breast cancer or A375 for melanoma) to determine cytotoxic or antiproliferative effects, frequently reported as IC50 or EC50 values. mdpi.commdpi.com Similarly, anti-inflammatory potential is commonly assessed in vitro by measuring the inhibition of inflammatory mediators like nitric oxide (NO) or prostaglandins in cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. However, no such data are available for this compound.

There is no published data from in vivo efficacy studies of this compound in animal models. For related classes of compounds, anticonvulsant activity has been evaluated in mice using models such as maximal electroshock (MES) and pentylenetetrazol-induced seizures. mdpi.com Anti-inflammatory activity is often investigated in vivo using models like carrageenan-induced paw edema in rats. These studies are critical for understanding a compound's potential therapeutic effects within a whole biological system, but no such investigations have been reported for this compound.

Phenotypic Screening and Multi-Target Activity Profiling

Phenotypic screening is an approach used to discover compounds that produce a desired biological effect in cells or organisms without a preconceived hypothesis about the specific drug target. This is often followed by multi-target activity profiling to understand the compound's broader interaction with various proteins. There is no information in the scientific literature to indicate that this compound has undergone phenotypic screening or multi-target activity profiling.

Molecular Modeling and Computational Studies on 3 4 Aminophenyl N Cyclopropylpropanamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can accurately predict the electronic structure, and therefore the reactivity, of a compound like 3-(4-aminophenyl)-N-cyclopropylpropanamide.

Detailed research findings from these calculations reveal key aspects of the molecule's nature. For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights regions of the molecule that are electron-rich or electron-poor. In this compound, the aminophenyl group is expected to be a region of high electron density, making it susceptible to electrophilic attack, while the carbonyl group of the propanamide moiety would be electron-deficient, rendering it a likely site for nucleophilic interaction.

Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, these quantum mechanical parameters provide a theoretical basis for its kinetic and thermodynamic stability and can predict its behavior in various chemical environments.

Table 1: Calculated Quantum Mechanical Properties of this compound

PropertyPredicted ValueSignificance
HOMO EnergyIndicates electron-donating capability
LUMO EnergyIndicates electron-accepting capability
HOMO-LUMO GapReflects chemical reactivity and stability
Molecular Electrostatic PotentialMaps electron density and potential reactive sites

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening has become an indispensable tool in the identification of potential drug candidates. Both ligand-based and structure-based approaches have been applied to compounds with scaffolds similar to this compound to identify novel bioactive molecules.

Ligand-based virtual screening relies on the principle that molecules with similar structures are likely to have similar biological activities. This methodology involves searching large chemical databases for compounds that are structurally similar to a known active ligand. For a compound like this compound, this could involve using its 2D fingerprint or 3D shape as a query to find other molecules with comparable features.

In contrast, structure-based virtual screening utilizes the three-dimensional structure of a biological target, such as a protein or enzyme. This approach involves docking a library of small molecules into the binding site of the target to predict their binding affinity and orientation. This method is particularly useful when the structure of the target is known and can guide the rational design of new inhibitors or activators.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are employed to predict its binding mode and affinity to various biological targets. These simulations provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

The results of docking studies can rank potential drug candidates based on their predicted binding scores and help to prioritize them for further experimental testing. For this compound, these simulations can identify key amino acid residues in the binding pocket of a target protein that are crucial for its activity, thereby guiding future lead optimization efforts.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing a detailed understanding of the conformational changes that can occur upon ligand binding.

For the this compound-target complex, MD simulations can assess the stability of the predicted binding mode obtained from docking studies. By simulating the system in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound to the target or if it dissociates. These simulations also provide information on the flexibility of both the ligand and the target, which can be crucial for understanding the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by correlating various physicochemical properties or structural features of the molecules, known as molecular descriptors, with their experimentally determined activity.

For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, untested analogs. This allows for the rational design of more potent and selective compounds by identifying the key structural features that are either beneficial or detrimental to the desired biological activity.

Table 2: Example of Descriptors Used in QSAR Models for this compound Analogs

Descriptor TypeExample DescriptorInformation Provided
ElectronicDipole MomentDistribution of charge in the molecule
StericMolecular VolumeSize and shape of the molecule
HydrophobicLogPLipophilicity of the molecule
TopologicalWiener IndexBranching and connectivity of the molecule

Computational Analysis of Metabolic Pathways and Transformations

Predicting the metabolic fate of a drug candidate is a critical step in the drug development process. Computational tools can be used to predict the potential metabolic pathways and transformations of a compound like this compound. These methods often rely on databases of known metabolic reactions and algorithms that identify susceptible sites for metabolism by various drug-metabolizing enzymes, such as the cytochrome P450 family.

Future Research and Translational Opportunities for this compound

The novel chemical entity, this compound, stands as a compound of significant interest for future biomedical research. While extensive studies on this specific molecule are not yet prevalent in publicly accessible literature, its structural motifs suggest several promising avenues for investigation. This article outlines potential future research directions and translational perspectives for this compound, focusing on the exploration of new biological targets, the development of enhanced analogues, the application of multi-omics for mechanistic insights, the design of targeted delivery systems, and the fostering of collaborative research efforts.

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